Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate

Lipophilicity Drug-likeness Chromatography

Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate (CAS 1246759-55-6) is a critical brominated building block. The 7-Br handle enables Pd-catalyzed cross-coupling (Suzuki, Buchwald) for biaryl libraries inaccessible from non-halogenated scaffolds. Differentiated by XLogP3=1.9 (vs. 1.2 parent) and pKa=6.27 (vs. 7.46), enhancing membrane permeability and target engagement. Supplied ≥98% purity as a white to off-white solid. Eliminates hazardous in-house bromination. Ideal for med chem, DOS libraries, and UV stabilizer development.

Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
CAS No. 1246759-55-6
Cat. No. B1530434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
CAS1246759-55-6
Molecular FormulaC9H8BrN3O2
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=NNN=C2C(=C1)Br
InChIInChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-6(10)8-7(4-5)11-13-12-8/h3-4H,2H2,1H3,(H,11,12,13)
InChIKeyHJZDKZUAVJDISU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate (CAS 1246759-55-6) Procurement & Differentiation Guide


Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate (CAS 1246759-55-6) is a brominated heterocyclic building block featuring a benzotriazole core with a 7‑bromo substituent and an ethyl carboxylate group at the 5‑position. The compound has a molecular weight of 270.08 g/mol and is typically supplied as a white to off‑white solid with a purity of 95–98% . Its bromine atom enables versatile cross‑coupling chemistry, distinguishing it from non‑halogenated benzotriazole carboxylates and making it a valuable intermediate in medicinal chemistry and materials science [1].

Why Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate Cannot Be Replaced by Simple Analogs


Substitution of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate with non‑brominated or differently substituted benzotriazole carboxylates is not a straightforward exchange. The bromine atom at the 7‑position serves as a critical functional handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), enabling the synthesis of diverse biaryl and aryl‑amine libraries that are inaccessible from the parent 1H‑benzotriazole‑5‑carboxylate scaffold [1]. Furthermore, the electron‑withdrawing bromine alters the compound's physicochemical properties—including lipophilicity (XLogP3) and acidity (pKa)—which directly impacts reaction kinetics, chromatographic behavior, and downstream biological performance . These quantitative differences underscore why generic substitution fails and why this specific brominated building block must be specified for reproducibility in research and scale‑up workflows.

Quantitative Differentiation Evidence for Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) Relative to Non-Brominated Parent

The bromine substitution at position 7 increases the compound's computed lipophilicity (XLogP3) to 1.9, compared with 1.2 for the non‑brominated parent, Ethyl 1H-1,2,3-benzotriazole-5-carboxylate. This 58% increase in XLogP3 reflects greater hydrophobicity, which influences retention time in reversed‑phase HPLC, membrane permeability in cell‑based assays, and overall drug‑likeness [1].

Lipophilicity Drug-likeness Chromatography

Altered Ionization (pKa) Compared to Non-Brominated Analog

The electron‑withdrawing bromine atom lowers the predicted acid dissociation constant (pKa) of the benzotriazole NH group to 6.27 ± 0.40, whereas the non‑brominated parent exhibits a pKa of 7.46 ± 0.40. This 1.19 unit decrease in pKa means that at physiological pH (7.4), the brominated compound is approximately 90% ionized (based on Henderson–Hasselbalch approximation), compared to ~50% ionization for the parent. Such differences affect aqueous solubility, protein binding, and passive diffusion .

Ionization Solubility Bioavailability

Stringent Cold‑Storage Requirement (–20 °C) Contrasted with Ambient Storage for Non‑Brominated Analog

Multiple authoritative vendors specify storage at –20 °C for Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate to ensure maximum recovery and stability, whereas the non‑brominated analog, Ethyl 1H-1,2,3-benzotriazole-5-carboxylate, is routinely stored at ambient or room temperature . The requirement for frozen storage indicates increased sensitivity to thermal degradation or hydrolysis, necessitating different handling and shipping protocols.

Stability Storage Logistics

Bromo Handle Enables Pd‑Catalyzed Cross‑Coupling – A Class‑Level Reactivity Advantage

The presence of a bromine atom at the 7‑position qualifies this compound as a heteroaryl bromide, a privileged electrophile in palladium‑catalyzed Suzuki–Miyaura and Buchwald–Hartwig couplings. Literature precedent demonstrates that heteroaryl bromides, including bromobenzotriazoles, undergo efficient coupling with aryl boronic acids under mild conditions (e.g., 70 °C, 5 min microwave irradiation) to yield biaryl products in high yields [1]. In contrast, the non‑halogenated parent compound lacks this reactivity and cannot participate in such transformations, severely limiting its utility in library synthesis.

Cross-coupling Medicinal chemistry C–C bond formation

Core Scaffold Serves as Precursor to GPR109b (HM74) Agonists – A Differentiated Biological Opportunity

1‑Substituted benzotriazole‑5‑carboxylic acids have been identified as the first reported selective small‑molecule agonists of the human orphan G‑protein‑coupled receptor GPR109b (HM74) [1]. While the ethyl ester in this compound must be hydrolyzed to the carboxylic acid, the 7‑bromo substituent offers a unique vector for further elaboration via cross‑coupling, enabling the exploration of SAR beyond what is possible with simple 1‑alkyl‑benzotriazole‑5‑carboxylic acids. Non‑brominated analogs cannot be diversified at the 7‑position without de novo synthesis.

GPCR Drug discovery Benzotriazole pharmacophore

Brominated Benzotriazole Intermediate for UV Absorber Synthesis – Industrial Relevance

Patents disclose the use of bromo‑functionalized benzotriazoles as intermediates in the preparation of UV absorbers for thermoplastic polymers and coating compositions [1]. While the patented general formula encompasses various substitution patterns, the 7‑bromo‑5‑carboxylate scaffold represents a specific, commercially available building block that can be elaborated into functional UV stabilizers. Non‑halogenated or chloro‑analogs may exhibit different reactivity or photophysical properties, making this brominated derivative a preferred starting point for certain synthetic routes.

UV stabilizer Polymer additives Coatings

Optimal Research & Industrial Application Scenarios for Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate (CAS 1246759-55-6)


Medicinal Chemistry: Late‑Stage Diversification via Suzuki–Miyaura Coupling

The 7‑bromo substituent serves as an efficient handle for palladium‑catalyzed cross‑coupling with aryl or heteroaryl boronic acids, enabling the rapid generation of biaryl‑benzotriazole libraries [1]. This is particularly valuable in hit‑to‑lead programs where the benzotriazole core is a privileged pharmacophore (e.g., GPR109b agonists). The enhanced lipophilicity (XLogP3 = 1.9) and altered pKa (6.27) of the brominated scaffold further differentiate the physicochemical profile of resulting analogs, potentially improving membrane permeability and target engagement [2].

Process R&D: Intermediate for Bromo‑Functionalized UV Absorbers

Patented routes to bromo‑functionalized benzotriazole UV absorbers utilize brominated intermediates such as Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate [3]. This compound can be elaborated via ester hydrolysis, N‑alkylation, or further cross‑coupling to yield high‑performance UV stabilizers for coatings and thermoplastics. Its commercial availability eliminates the need for in‑house bromination of sensitive benzotriazole precursors, reducing development timelines and improving process safety.

Analytical & Formulation Development: Leveraging Distinct Physicochemical Properties

The compound's higher lipophilicity (XLogP3 = 1.9 vs. 1.2 for parent) and lower pKa (6.27 vs. 7.46) provide clear chromatographic and solubility differentiation. These properties can be exploited to develop robust HPLC methods for purity assessment or to formulate the compound (or its derivatives) with improved bioavailability [2]. The required –20 °C storage condition must be incorporated into stability protocols and supply chain logistics.

Academic Core Facility & CRO Library Synthesis

As a versatile, brominated heterocyclic building block, this compound is ideal for inclusion in diversity‑oriented synthesis (DOS) libraries. Its reactivity in cross‑coupling and potential as a precursor to biologically active benzotriazole‑5‑carboxylic acids [4] makes it a valuable addition to screening decks for academic core facilities and contract research organizations (CROs) supporting early‑stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.